molecular formula C33H58 B1494870 17alpha(H),21beta(H)-22RS-TRISHOMOHOPANE

17alpha(H),21beta(H)-22RS-TRISHOMOHOPANE

Cat. No.: B1494870
M. Wt: 454.8 g/mol
InChI Key: KTWXNNDHFXEEFL-SLXUJIOOSA-N
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Description

Historical Context and Discovery

17α(H),21β(H)-22RS-Trishomohopane belongs to the hopanoid family, a class of pentacyclic triterpenoids first identified in plant resins and later recognized as critical biomarkers in petroleum geochemistry. While hopanoids were initially isolated from angiosperms of the genus Hopea, their microbial origins in bacteria became evident through advancements in organic geochemistry during the mid-20th century. The specific identification of 17α(H),21β(H)-22RS-Trishomohopane emerged from detailed analyses of sedimentary rocks and crude oils, where its stability and structural complexity enabled its use as a molecular fossil. Early studies in the 1980s–1990s linked extended hopanes like trishomohopanes to thermal maturation processes in source rocks, solidifying their role in hydrocarbon exploration.

Classification within the Hopanoid Family

Hopanoids are subdivided into:

  • Simple hopanes : C27–C35 hydrocarbons with a pentacyclic skeleton (e.g., hopene, hopane).
  • Complex hopanoids : Functionalized derivatives like bacteriohopanepolyols (BHPs).

17α(H),21β(H)-22RS-Trishomohopane falls under the extended hopanes , characterized by a C33 backbone with a homohopane structure (additional methyl groups on the side chain). Its classification is further defined by:

  • Skeletal configuration : 17α(H),21β(H)-hopane framework.
  • Side-chain length : Three additional methyl units (trishomo) compared to the base C30 hopane.

Nomenclature and Stereochemical Designation

The compound’s systematic name, (3R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene , reflects its stereochemical complexity. Key nomenclature elements include:

  • 17α(H),21β(H) : Denotes hydrogen orientations at positions 17 (α-configuration) and 21 (β-configuration).
  • 22RS : Indicates stereoisomerism at carbon 22, with both 22R and 22S epimers existing in natural samples.
  • Trishomo : Specifies three additional methylene (-CH2-) groups in the side chain relative to hopane.

Table 1: Key Identifiers of 17α(H),21β(H)-22RS-Trishomohopane

Property Value Source
Molecular Formula C33H58
CAS Number 54340-13-5
Molecular Weight 454.81 g/mol
IUPAC Name See above

Structural Relationship to Other Hopanes

17α(H),21β(H)-22RS-Trishomohopane is part of a homologous series differing in side-chain length:

  • Hopane (C30) : Base structure without additional methyl groups.
  • Homohopane (C31) : One additional methyl group.
  • Bishomohopane (C32) : Two additional methyl groups.
  • Trishomohopane (C33) : Three additional methyl groups.

The stereochemistry at C-17 and C-21 distinguishes it from isomers like 17β(H),21α(H)-hopanes (moretanes), which are less thermally stable.

Significance in Biomarker Research

This compound serves as a critical biomarker for:

  • Thermal Maturity Assessment : The 22S/(22S+22R) ratio increases with temperature, providing a geochemical thermometer.
  • Source Rock Identification : Higher plant-derived oils show elevated trishomohopane concentrations compared to algal-derived oils.
  • Biodegradation Monitoring : Resistance to microbial degradation makes it a reliable marker in weathered oils.

Table 2: Diagnostic Ratios Involving Trishomohopane

Ratio Application Reference
Ts/(Ts+Tm) Thermal maturity
C32 22S/22R Diagenetic conditions
Oleanane/Hopane Age determination (Cretaceous+)

In petroleum systems, the presence of 17α(H),21β(H)-22RS-Trishomohopane in reservoir bitumens confirms migration pathways and charge history. Its detection via GC-MS (m/z 191 fragment) enables precise correlation between oils and source rocks.

Properties

Molecular Formula

C33H58

Molecular Weight

454.8 g/mol

IUPAC Name

(3R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3/t23?,24-,25-,26+,27-,28-,30+,31+,32-,33-/m1/s1

InChI Key

KTWXNNDHFXEEFL-SLXUJIOOSA-N

Isomeric SMILES

CCCCC(C)[C@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The α-H configuration at C-17 in 17alpha(H),21beta(H)-TRISHOMOHOPANE reduces thermal stability compared to 17beta(H) isomers, making it more prevalent in low-maturity sediments .
  • 17beta(H),21beta(H)-Hopane dominates in living organisms, while 17alpha(H) isomers are enriched during diagenesis .

Homologs and Homologues

Compound Homologation Molecular Formula Molecular Weight Melting Point (°C) Source/Use
This compound Trishomo (C33) C33H56 452.8 Not reported Soil bacteria, petroleum
17alpha(H),21beta(H)-30-NORHOPANE Nor (C29) C29H50 398.7 Not reported Organic synthesis, drug development
17alpha(H),21beta(H)-TETRAKISHOMOHOPANE Tetrakishomo (C34) C34H60 468.9 2617.31 (estimated) Industrial research

Key Findings :

  • Trishomohopanes (C33) are intermediate in carbon number between norhopanes (C29) and tetrakishomohopanes (C34), influencing their solubility and chromatographic retention times .
  • Higher homologs (e.g., tetrakishomo) are less common in biological systems but prevalent in mature crude oils .

C-22 Configuration Variants

Compound C-22 Configuration Occurrence Diagnostic Use
17alpha(H),21beta(H)-22S-TRISHOMOHOPANE S Rare in living organisms Maturity indicator in petroleum
17alpha(H),21beta(H)-22R-TRISHOMOHOPANE R Dominant in geological samples Source differentiation
This compound RS mixture Common in environmental samples Bulk biomarker analysis

Key Findings :

  • The 22R epimer is thermally stable and dominates in ancient sediments, while the 22S epimer forms during biodegradation .
  • The RS mixture complicates quantification but provides insights into depositional environments .

Preparation Methods

Starting Materials

  • Hopane or gammacerane derivatives as precursors due to structural similarity.
  • Key intermediates include cyclized polycyclic hydrocarbons with appropriate side chains.
  • Synthetic intermediates such as 3 beta-acetoxyandrost-5-ene derivatives have been used in related steroidal syntheses.

Key Reactions and Conditions

  • Cyclization and ring closure: Formation of the tetracyclic core via acid-catalyzed cyclization or intramolecular Friedel-Crafts type reactions.
  • Side chain modifications: Introduction of the 22RS substituent and 21beta(H) stereochemistry via selective alkylation or reduction steps.
  • Stereochemical control: Use of chiral catalysts or stereoselective reagents to ensure correct configuration at multiple chiral centers.
  • Functional group transformations: Oxidations, reductions, and protective group strategies to manipulate hydroxyl, alkyl, or alkene groups as needed.

A related example includes the synthesis of 21-trifluoropregnane steroids where trifluoromethyltrimethylsilane (TMS-CF3) and tetrabutylammonium fluoride (TBAF) were used to introduce trifluoromethyl groups at specific positions with high stereoselectivity, which could inspire analogous methods for hopane derivatives.

Reported Preparation Data and Supplier Information

Aspect Details
CAS Number 54340-13-5
Molecular Weight 454.81 g/mol
Molecular Formula C33H58
Suppliers Available from global chemical suppliers, primarily in China (limited supplier data)
Purity and Characterization Characterized by NMR, IR, mass spectrometry, elemental analysis for confirming structure

Analytical and Characterization Techniques

These methods are essential to verify the successful synthesis of the compound, particularly given the complexity of the stereochemistry involved.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Starting material Hopane/gammacerane derivatives Core polycyclic framework Commercially available or synthesized
Cyclization Acid catalyst or Lewis acid (e.g., BF3·Et2O) Ring closure to form tetracyclic core Requires temperature control
Side chain modification Alkyl halides, reducing agents Introduction of 22RS substituent and stereochemistry Stereoselective control critical
Functional group manipulation Oxidation/reduction agents (e.g., PCC, LiAlH4) Adjust oxidation state of side chains Protecting groups may be needed
Purification Chromatography (silica gel, HPLC) Isolation of pure stereoisomer Multiple steps due to complexity
Characterization NMR, MS, IR, elemental analysis Confirmation of structure and purity Essential for validation

Research Findings and Challenges

  • The synthesis of this compound is challenging due to the need for precise stereochemical control at multiple centers.
  • Literature on closely related steroidal compounds indicates that trifluoromethylation and other side-chain modifications can be achieved with high yield and selectivity using modern organosilicon reagents and fluoride ion catalysis.
  • Commercial availability is limited, and custom synthesis is often required.
  • No direct, widely published synthetic route for this exact compound is available in major chemical literature databases, indicating it is a specialized synthetic target primarily accessed through custom synthesis or isolation from natural sources.

Q & A

Q. What novel applications exist for 17α(H),21β(H)-22RS-Trishomohopane in astrobiology?

  • Methodological Answer : As a potential biosignature, its detection in Martian sediments via laser desorption–mass spectrometry (LD-MS) is simulated in Mars-analog environments (e.g., Atacama Desert). Stability under UV radiation and perchlorate-rich conditions is tested using space-environment chambers .

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